5-Bromo-2-methoxy-4-(trifluoromethyl)aniline
Overview
Description
5-Bromo-2-methoxy-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to an aniline core
Synthetic Routes and Reaction Conditions:
Bromination: Starting from 2-methoxy-4-(trifluoromethyl)aniline, bromination can be achieved using bromine in the presence of a suitable catalyst.
Nucleophilic Substitution: The compound can be synthesized through nucleophilic substitution reactions involving appropriate halogenated precursors.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency.
Continuous Flow Process: Some industrial setups may use continuous flow reactors to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the aniline group to a nitro group, resulting in 5-bromo-2-methoxy-4-(trifluoromethyl)nitrobenzene.
Reduction: Reduction reactions can reduce nitro groups to amino groups, leading to the formation of the original aniline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogenation catalysts.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are often used for electrophilic substitution, while nucleophilic substitution may involve alkyl halides and bases.
Major Products Formed:
Nitro Derivatives: Oxidation of the aniline group results in nitro derivatives.
Amino Derivatives: Reduction of nitro groups yields amino derivatives.
Halogenated Compounds: Substitution reactions can produce various halogenated compounds depending on the reagents used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-2-methoxy-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
4-Bromo-2-methoxyaniline: Similar structure but lacks the trifluoromethyl group.
2-Bromo-4-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.
2-Methoxy-4-(trifluoromethyl)aniline: Similar structure but lacks the bromine atom.
Uniqueness:
The presence of both the bromine and trifluoromethyl groups on the aniline core makes 5-Bromo-2-methoxy-4-(trifluoromethyl)aniline unique, providing it with distinct chemical properties and reactivity compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and serve as an intermediate in the synthesis of complex molecules highlights its importance in research and development.
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Properties
IUPAC Name |
5-bromo-2-methoxy-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLVIOUFCAXOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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